Cyclohexanone, 3-(bromodifluoromethyl)-
Description
Significance of Fluorinated Organic Molecules in Contemporary Chemical Research
Furthermore, the carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which often enhances the metabolic stability of a drug by blocking sites susceptible to enzymatic degradation. nih.govnih.govacs.org As the most electronegative element, fluorine can alter a molecule's electron distribution, which in turn influences properties like acidity (pKa) and dipole moment. tandfonline.com This can lead to improved bioavailability by enhancing membrane permeability. tandfonline.comnih.gov The introduction of fluorine can also improve a compound's binding affinity to target proteins. tandfonline.com Beyond therapeutics, the fluorine-18 (B77423) (¹⁸F) isotope is a crucial positron-emitting radionuclide for Positron Emission Tomography (PET), a non-invasive diagnostic imaging technique. tandfonline.comnih.gov
The Bromodifluoromethyl Group as a Versatile Synthetic Handle
The bromodifluoromethyl (-CF₂Br) group is a valuable and versatile precursor in organic synthesis, primarily serving as a source for the highly reactive intermediate, difluorocarbene (:CF₂). researchgate.net Reagents such as (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br) are widely used to generate difluorocarbene under mild conditions. researchgate.net This intermediate can then participate in a variety of chemical transformations, including cycloadditions with alkenes and alkynes, and reactions with nucleophiles to create gem-difluoromethylated molecules. researchgate.net
The versatility of the bromodifluoromethyl group extends to its role in difluoromethylation reactions, which are of great interest in drug discovery. acs.org Palladium-catalyzed reactions, for instance, can utilize bromodifluoromethyl-containing reagents to attach difluoromethyl groups to aryl boronic acids. acs.org This process is notable for proceeding through a difluorocarbene pathway, offering a different mechanistic route compared to traditional methods. acs.org The ability to generate either a difluorocarbene or a difluoromethyl radical makes the -CF₂Br group a powerful tool for constructing a wide array of fluorine-containing compounds. researchgate.net
Overview of Cyclohexanone (B45756) Frameworks in Advanced Organic Synthesis
Cyclohexanone and its derivatives are fundamental building blocks in organic synthesis, valued for their versatility as intermediates. nih.gov These cyclic ketones are precursors to a vast number of more complex molecules, including carbocyclic and heterocyclic scaffolds that are highly prevalent in FDA-approved drugs and bioactive compounds. nih.govnih.gov Industrially, cyclohexanone is a key precursor in the production of nylon. wikipedia.orgresearchgate.net
The reactivity of the cyclohexanone ring allows for a multitude of chemical modifications. It can undergo reduction to form cyclohexanols, oxidation to produce adipic acid, and various condensation and alkylation reactions. nih.govwikipedia.org Modern synthetic methods provide numerous ways to synthesize substituted cyclohexanones, including tandem photocatalyzed annulations and palladium-catalyzed dehydrogenation of saturated ketones. nih.govorganic-chemistry.org The ability to introduce functional groups at specific positions on the cyclohexanone ring makes it a valuable scaffold for constructing target molecules with desired properties, from pharmaceuticals to materials. metu.edu.tracs.org
Research Scope and Objectives for 3-(Bromodifluoromethyl)cyclohexanone
The compound Cyclohexanone, 3-(bromodifluoromethyl)- represents a unique molecular architecture that combines the features of a reactive bromodifluoromethyl group with the versatile cyclohexanone scaffold. While extensive research dedicated solely to this specific molecule is not widely documented, its structure suggests a significant potential as a synthetic intermediate.
The primary physicochemical properties of Cyclohexanone, 3-(bromodifluoromethyl)- are summarized below.
| Property | Value |
| Molecular Formula | C₇H₉BrF₂O |
| Molar Mass | 227.05 g/mol |
| CAS Number | 143033-73-2 |
The research objectives for this compound would logically focus on leveraging its bifunctional nature. The bromodifluoromethyl group at the 3-position can serve as a precursor for introducing a difluoromethylene group or for further functionalization via reactions that cleave the carbon-bromine bond. researchgate.net Simultaneously, the ketone functional group of the cyclohexanone ring can be subjected to a wide range of transformations, including reductions, oximations, and aldol (B89426) condensations, to build molecular complexity. wikipedia.orggoogle.com
Future research could explore the use of 3-(bromodifluoromethyl)cyclohexanone as a building block for creating novel fluorinated analogues of known bioactive molecules. The interplay between the two functional groups could lead to unique intramolecular reactions or the development of new synthetic methodologies for accessing complex fluorinated carbocycles.
Structure
3D Structure
Properties
CAS No. |
143033-73-2 |
|---|---|
Molecular Formula |
C7H9BrF2O |
Molecular Weight |
227.05 g/mol |
IUPAC Name |
3-[bromo(difluoro)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C7H9BrF2O/c8-7(9,10)5-2-1-3-6(11)4-5/h5H,1-4H2 |
InChI Key |
FEPDEUGFLBRCTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)C(F)(F)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 3 Bromodifluoromethyl Cyclohexanone
Reactivity of the Bromodifluoromethyl Group
The bromodifluoromethyl (-CF2Br) group is a unique functional moiety characterized by a highly electrophilic carbon atom, a consequence of the strong electron-withdrawing effects of the two fluorine atoms and the bromine atom. This electronic feature, combined with the presence of a carbon-bromine bond, opens up several pathways for chemical modification.
Carbon-Bromine Bond Activation and Radical Pathways
The carbon-bromine bond in 3-(bromodifluoromethyl)cyclohexanone is susceptible to homolytic cleavage to generate a difluoromethyl radical. This process is typically initiated by radical initiators, such as azobis(isobutyronitrile) (AIBN), or through photolytic or thermal means. The resulting α,α-difluorinated radical is a key intermediate that can participate in a variety of subsequent reactions.
A common transformation is reductive dehalogenation, where the C-Br bond is replaced by a C-H bond. libretexts.org This is often achieved using a reagent like tributyltin hydride (Bu3SnH) in a chain reaction mechanism. libretexts.org The process involves the abstraction of the bromine atom by a tributyltin radical to form the cyclohexanone-derived carbon radical, which then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the product and regenerate the tin radical. libretexts.orgyoutube.com
Furthermore, the generated radical can engage in carbon-carbon bond-forming reactions. libretexts.org It can add to unsaturated systems like alkenes or alkynes in both intermolecular and intramolecular fashion. nih.gov These radical addition-fragmentation reactions provide a powerful method for constructing more complex molecular architectures. nih.gov The entire radical process follows the fundamental steps of initiation, propagation, and termination. youtube.com
Table 1: Examples of Radical Reactions
| Reactant | Reagents | Product | Reaction Type |
|---|---|---|---|
| 3-(Bromodifluoromethyl)cyclohexanone | Bu3SnH, AIBN (cat.) | 3-(Difluoromethyl)cyclohexanone | Reductive Dehalogenation |
Nucleophilic Substitutions and Derivatizations at the Bromodifluoromethyl Moiety
The carbon atom of the bromodifluoromethyl group is highly electrophilic, making it a target for nucleophilic attack. masterorganicchemistry.com In these reactions, a nucleophile displaces the bromide ion, which serves as the leaving group. libretexts.org This process allows for the introduction of a wide variety of functional groups at this position.
The mechanism of these substitutions can be either bimolecular (SN2) or unimolecular (SN1), depending on the nucleophile, solvent, and reaction conditions. libretexts.orgslideshare.net Given the steric hindrance and the electronic nature of the substrate, an SN2-type mechanism is often anticipated, where the nucleophile attacks the carbon atom and displaces the bromide in a single, concerted step. slideshare.net The success of the substitution depends on the strength of the nucleophile and the stability of the leaving group. slideshare.net
Common nucleophiles that can be used for such derivatizations include alkoxides, thiolates, amines, and carbanions, leading to the formation of ethers, thioethers, amines, and new carbon-carbon bonds, respectively.
Table 2: Nucleophilic Substitution Reactions
| Nucleophile (Nu⁻) | Product | Product Class |
|---|---|---|
| RO⁻ (Alkoxide) | 3-(Alkoxydifluoromethyl)cyclohexanone | Difluoromethyl Ether |
| RS⁻ (Thiolate) | 3-(Thiodifluoromethyl)cyclohexanone | Difluoromethyl Thioether |
Transition Metal-Catalyzed Transformations (e.g., cross-coupling reactions, oxydifluoroalkylation)
The C-Br bond in 3-(bromodifluoromethyl)cyclohexanone is an ideal handle for transition metal-catalyzed cross-coupling reactions. youtube.com Palladium-catalyzed reactions, such as Suzuki, Stille, or Negishi couplings, can be employed to form new carbon-carbon bonds. The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com
Oxidative Addition : A low-valent transition metal complex (e.g., Pd(0)) inserts into the C-Br bond, forming an organopalladium(II) intermediate. youtube.com
Transmetalation : A second organometallic reagent (e.g., an organoboron or organotin compound) transfers its organic group to the palladium center.
Reductive Elimination : The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst. youtube.com
This methodology allows for the coupling of the 3-(difluoromethyl)cyclohexanone moiety with a wide range of aryl, vinyl, or alkyl groups. Additionally, related transformations like chromium-catalyzed cross-couplings have been developed for ketones. nih.gov Another important transformation is oxydifluoroalkylation, where the bromodifluoromethyl group can be used to introduce the difluoroalkyl moiety onto other molecules.
Elimination Reactions Leading to Difluoromethylene (CH=CF2) Containing Systems
Under basic conditions, 3-(bromodifluoromethyl)cyclohexanone can undergo an elimination reaction to form a difluoromethylene-containing product. This reaction typically proceeds via an E2 mechanism, where a base abstracts a proton from the carbon adjacent to the bromodifluoromethyl-substituted carbon (C4), leading to the simultaneous expulsion of the bromide ion and the formation of a double bond. libretexts.orglibretexts.org
The product of this elimination would be 5-(difluoromethylene)cyclohex-1-en-1-ol (after tautomerization of the ketone) or, more directly, 3-(difluoromethylene)cyclohexene if a different hydrogen is removed and the ketone is modified. The regioselectivity of the elimination is governed by factors such as the strength and steric bulk of the base, as well as the acidity of the available alpha-protons. libretexts.org An alternative pathway could involve the generation of difluorocarbene (:CF2) through α-elimination, although this is less common for this type of substrate compared to specialized precursors like (bromodifluoromethyl)trimethylsilane (B180072). cas.cnnih.gov
Reactivity of the Cyclohexanone (B45756) Carbonyl and Ring System
The carbonyl group (C=O) of the cyclohexanone ring is a site of rich chemical reactivity, primarily undergoing nucleophilic addition reactions. ncert.nic.in The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by a wide range of nucleophiles. ncert.nic.inpearson.com
Nucleophilic Addition to the Carbonyl Group (e.g., Grignard reagents, organolithium reagents, and other nucleophiles)
One of the most fundamental reactions of the cyclohexanone moiety is nucleophilic addition to the carbonyl group. glasp.co Strong nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), readily add to the carbonyl carbon. masterorganicchemistry.comlibretexts.org The reaction mechanism involves the attack of the carbanionic part of the organometallic reagent on the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. ncert.nic.inlibretexts.org Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol. masterorganicchemistry.commasterorganicchemistry.com
The stereochemical outcome of this addition is of significant interest. The nucleophile can attack from either the axial or equatorial face of the cyclohexanone ring, leading to two possible diastereomeric alcohol products. academie-sciences.fr The preferred direction of attack is influenced by a combination of steric hindrance and electronic effects, such as torsional strain and hyperconjugation. academie-sciences.frresearchgate.net Smaller nucleophiles often favor axial attack, while bulkier nucleophiles tend to approach from the more sterically accessible equatorial face. academie-sciences.fr
Other nucleophiles, such as cyanide ions (from NaCN) or hydrides (from NaBH₄ or LiAlH₄), also add to the carbonyl group to form cyanohydrins and secondary alcohols, respectively. pearson.comlibretexts.org
Table 3: Nucleophilic Addition to the Carbonyl Group
| Nucleophilic Reagent | Intermediate | Final Product | Product Class |
|---|---|---|---|
| R-MgX (Grignard) | Magnesium Alkoxide | 1-Alkyl-3-(bromodifluoromethyl)cyclohexan-1-ol | Tertiary Alcohol |
| R-Li (Organolithium) | Lithium Alkoxide | 1-Alkyl-3-(bromodifluoromethyl)cyclohexan-1-ol | Tertiary Alcohol |
| NaBH₄ or LiAlH₄ | Metal Alkoxide | 3-(Bromodifluoromethyl)cyclohexan-1-ol | Secondary Alcohol |
Enolate Chemistry and Alpha-Substitution Reactions
The presence of alpha-hydrogens on the cyclohexanone ring allows for the formation of enolates, which are powerful nucleophiles in a variety of chemical transformations. The generation and subsequent reaction of these enolates are fundamental to the functionalization of the cyclohexanone core.
The formation of an enolate from a substituted cyclohexanone can lead to a mixture of regioisomers, depending on the reaction conditions. For a generic 3-substituted cyclohexanone, deprotonation can occur at either the C2 or C6 position, leading to the Δ¹,² or the Δ¹,⁶ enolate, respectively. The regioselectivity of this deprotonation is influenced by factors such as the base used, the solvent, and the temperature. Kinetically controlled conditions, typically employing a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures, favor the formation of the less substituted, or "kinetic," enolate. masterorganicchemistry.comubc.calibretexts.org Conversely, thermodynamically controlled conditions, which involve a weaker base and higher temperatures, allow for equilibration to the more substituted, and generally more stable, "thermodynamic" enolate. masterorganicchemistry.com
Once formed, the enolate of 3-(bromodifluoromethyl)cyclohexanone can participate in alpha-substitution reactions, where it attacks an electrophile. libretexts.org These reactions are a cornerstone of carbonyl chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the alpha-position. libretexts.org The stereochemical outcome of these alkylation reactions on cyclohexanone enolates is often directed by the preference for the electrophile to approach from the axial face to avoid steric hindrance, leading to the formation of a chair-like transition state. ubc.ca
Table 1: Factors Influencing Enolate Formation and Alkylation
| Factor | Influence on Regioselectivity | Influence on Stereoselectivity |
| Base | Strong, hindered bases (e.g., LDA) favor kinetic enolate. Weaker bases (e.g., alkoxides) favor thermodynamic enolate. masterorganicchemistry.comlibretexts.org | Can influence aggregation state of the enolate, which may affect facial selectivity. |
| Solvent | Aprotic solvents like THF are commonly used to prevent protonation of the enolate. libretexts.org | Can affect the solvation of the enolate and counterion, influencing reactivity. |
| Temperature | Low temperatures (-78 °C) favor kinetic control. Higher temperatures allow for thermodynamic equilibration. masterorganicchemistry.com | Can impact the energy difference between competing transition states. |
| Electrophile | The nature of the electrophile can influence the C- vs. O-alkylation ratio. | Steric bulk of the electrophile can enhance facial selectivity. |
Cyclohexanone Ring Modification and Rearrangement Reactions
The cyclohexanone ring in 3-(bromodifluoromethyl)cyclohexanone is susceptible to various modifications and rearrangements, which can lead to the formation of carbocycles with different ring sizes or the introduction of new functional groups. These transformations often proceed through carbocationic intermediates or are driven by the relief of ring strain.
Carbocation rearrangements, such as hydride and alkyl shifts, can also occur under acidic conditions or in reactions that generate a carbocation adjacent to the ring. nih.gov These shifts are driven by the formation of a more stable carbocation. For instance, a secondary carbocation might rearrange to a more stable tertiary carbocation. Ring-expansion reactions can also be initiated by the migration of a carbon-carbon bond to an adjacent carbocation, which can alleviate ring strain. nih.gov
Cascade and Domino Reactions Involving 3-(Bromodifluoromethyl)cyclohexanone
Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. nih.gov These processes are highly efficient in terms of atom economy and can rapidly generate molecular complexity from relatively simple starting materials. nih.gov
While specific cascade reactions initiated by 3-(bromodifluoromethyl)cyclohexanone are not extensively documented, the functional handles present in the molecule suggest its potential as a substrate in such sequences. For example, the enolate of 3-(bromodifluoromethyl)cyclohexanone could act as the nucleophile in an initial Michael addition to an α,β-unsaturated system, which could then be followed by an intramolecular cyclization or another bond-forming event.
Organocatalysis has emerged as a key tool for initiating and controlling cascade reactions. For instance, secondary amines can catalyze cascade reactions of cyclohexanone with α,β-unsaturated aldehydes through the formation of enamine and iminium ion intermediates. nih.gov A three-component cascade reaction involving cyclohexanones, aryl amines, and benzoylmethylene malonates has been developed to synthesize tetrahydroindoles, showcasing the utility of cascade strategies with cyclohexanone derivatives.
The development of cascade reactions involving 3-(bromodifluoromethyl)cyclohexanone would likely leverage the reactivity of both the ketone and the bromodifluoromethyl group. The ketone allows for enolate and enamine formation, initiating nucleophilic cascades, while the bromodifluoromethyl group could potentially participate in radical-initiated cascades or be transformed under the reaction conditions to unveil new reactive functionalities.
Mechanistic Investigations and Theoretical Studies
Elucidation of Reaction Pathways and Intermediates
The introduction of the bromodifluoromethyl group onto the cyclohexanone (B45756) scaffold can proceed through several potential mechanistic routes, primarily centered around radical, single-electron transfer, and ionic intermediates.
Radical chain reactions are a common pathway for the functionalization of organic molecules, including the introduction of fluorinated groups. libretexts.org These reactions typically proceed through three distinct phases: initiation, propagation, and termination. libretexts.org In the context of forming 3-(bromodifluoromethyl)cyclohexanone, the process would likely be initiated by a radical initiator that generates a reactive species. libretexts.org
The propagation phase involves a series of cyclical steps. For instance, a radical could abstract a hydrogen atom from the α-position of cyclohexanone to form a cyclohexanone enol or enolate radical. This radical intermediate would then react with a bromodifluoromethyl source, such as bromodifluoromethane (B75531) or a related reagent. rsc.org A key step in many radical functionalizations is the use of a chain-propagating agent like tributyltin hydride, which can facilitate dehalogenation or other transformations to sustain the chain process. libretexts.org The reaction between a trialkylborane and oxygen can also serve as an effective radical initiator, providing ethyl radicals that can commence the polymerization or addition process. researchgate.net
Single Electron Transfer (SET) is a fundamental process where one electron is transferred from a donor species to an acceptor, creating radical ions. This mechanism is increasingly recognized as a viable pathway in organofluorine chemistry and for the reactions of Lewis pairs. nih.gov In the bromodifluoromethylation of cyclohexanone, the corresponding enolate anion can act as the electron donor. rsc.org
The SET process involves the transfer of a single electron from the cyclohexanone enolate to the bromodifluoromethylating agent. This generates a cyclohexanone-derived radical and a radical anion of the bromodifluoromethyl source, which can then fragment. rsc.org The resulting radical species then combine to form the C-CF2Br bond at the α-position of the ketone.
The feasibility of an SET pathway is influenced by several factors, including the redox potentials of the donor (enolate) and acceptor, the solvent, and the presence of any catalysts. The formation of an initial electron donor-acceptor (EDA) complex can precede the actual electron transfer. nih.gov Evidence for SET mechanisms often comes from the detection of paramagnetic radical intermediates or by designing experiments that can trap these transient species. nih.govrsc.org
| Mechanistic Comparison: SET vs. Two-Electron Transfer | | :--- | :---: | :---: | | Mechanism | Number of Electrons Transferred | Resulting Intermediates | | Single Electron Transfer (SET) | 1 | Radical ions | | Two-Electron Transfer | 2 | Closed-shell ions |
Beyond radical pathways, the reaction can also involve ionic intermediates such as carbenes and carbanions. The generation of difluorocarbene (:CF2) is a well-established method for introducing a difluoromethylene group. cas.cn Reagents like (bromodifluoromethyl)trimethylsilane (B180072) (Me3SiCF2Br) can decompose to form difluorocarbene, particularly when activated by a Lewis base such as hexamethylphosphoramide (B148902) (HMPA). cas.cn
The generated difluorocarbene is an electrophilic species that could potentially react with the enolate of cyclohexanone. However, in the context of bromodifluoromethylation, the direct involvement of free difluorocarbene might be less common than the transfer of the entire "CF2Br" group. The reaction of 1,3-diones with bromodifluoromethylating reagents in the presence of an organic base can lead to O-difluoromethylation, proceeding through the in-situ generation of difluorocarbene. acs.org
Alternatively, a carbanionic mechanism could be envisioned where a bromodifluoromethyl carbanion (:CF2Br⁻) is generated, which would then act as a nucleophile, attacking a suitable electrophilic form of the cyclohexanone. However, the generation and stability of such an α-bromo-α,α-difluoro carbanion would be a critical consideration.
Computational Chemistry and Molecular Modeling
Theoretical calculations provide invaluable insight into reaction mechanisms, complementing experimental findings by mapping out energy landscapes and characterizing transient structures. montclair.edu
Electronic structure methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for investigating the mechanisms of complex organic reactions. cas.cnacs.org These calculations can determine the energies of reactants, products, intermediates, and transition states.
For example, DFT calculations have been used to evaluate the mechanism of difluorocarbene formation from (bromodifluoromethyl)trimethylsilane. cas.cn These studies show that a Lewis base activator significantly lowers the transition state energy for carbene generation. cas.cn Similar calculations could be applied to the bromodifluoromethylation of cyclohexanone to compare the energetic favorability of radical, SET, and ionic pathways. The choice of basis sets and functionals in these calculations is critical for obtaining accurate results. compchem.me
Transition State Theory (TST) provides a framework for understanding reaction rates by examining the properties of the activated complex, or transition state, which is the high-energy structure that connects reactants and products. wikipedia.orglibretexts.orglibretexts.org By mapping the reaction coordinate—the minimum energy path from reactants to products—computational chemistry can identify the structure and energy of these critical transition states. wikipedia.org
For the formation of 3-(bromodifluoromethyl)cyclohexanone, reaction coordinate analysis can elucidate the key bond-forming and bond-breaking steps. For instance, in a radical addition, this would involve modeling the approach of the CF2Br radical to the cyclohexanone enolate radical. In a carbene mechanism, it would involve analyzing the transition state for the attack of the enolate on the silicon atom of the carbene precursor. cas.cn
A computational study on the HMPA-activated decomposition of Me3SiCF2Br found a transition state energy of 30.5 kcal/mol for difluorocarbene formation, which is significantly lower than for the uncatalyzed fragmentation. cas.cn The transition state was found to be "late," with a long breaking Si-C bond (3.16 Å) and a short forming Si-O bond (1.77 Å). cas.cn This level of detail allows for a precise understanding of the electronic and geometric changes that occur during the reaction's rate-determining step.
| Calculated Parameters for Difluorocarbene Generation from Me3SiCF2Br + HMPA | | :--- | :---: | | Parameter | Value | | Method | Density Functional Theory (PBE0/6-311+G(d,p)) cas.cn | | Transition State Energy (TS-2) | 30.5 kcal/mol cas.cn | | Forming Si-O Bond Length in TS | 1.77 Å cas.cn | | Breaking Si-C Bond Length in TS | 3.16 Å cas.cn |
Solvent Effects and Continuum Solvation Models in Mechanistic Studies
Currently, there is no publicly available research specifically detailing the solvent effects and the application of continuum solvation models in mechanistic studies for the chemical compound Cyclohexanone, 3-(bromodifluoromethyl)- .
While the study of solvent effects is a critical aspect of understanding reaction mechanisms, and continuum solvation models are a key theoretical tool in these investigations, specific experimental or computational data for this particular compound has not been found in the surveyed scientific literature.
Continuum solvation models are a class of computational methods used to account for the effects of a solvent on a chemical system. nih.govresearchgate.netnih.gov These models treat the solvent as a continuous medium with a given dielectric constant, rather than as individual solvent molecules. nih.govresearchgate.net This approach allows for the calculation of the electrostatic interactions between the solute and the solvent, which are often the most significant component of solvent effects. nih.gov The Polarizable Continuum Model (PCM) and the SMD (Solvation Model based on Density) are widely used examples of such models. nih.govresearchgate.net
Theoretical studies employing these models can provide valuable insights into reaction pathways, activation energies, and the geometries of transition states in different solvent environments. nih.govresearchgate.net For instance, research on other compounds, such as N-benzyl fluoro nitrone, has demonstrated how potential energy surfaces and Gibbs free energy profiles can be mapped in both the gas phase and in various solvents to understand kinetic and thermodynamic favorability. nih.govresearchgate.net Such studies have also shown that while solvent may not always affect selectivity, it can significantly influence activation energies. nih.govresearchgate.net
Without specific studies on Cyclohexanone, 3-(bromodifluoromethyl)- , it is not possible to provide detailed research findings or data tables concerning its behavior in different solvents or the theoretical modeling of its reaction mechanisms. Further experimental and computational research is required to elucidate these aspects for this particular compound.
Advanced Spectroscopic Characterization of 3 Bromodifluoromethyl Cyclohexanone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 3-(bromodifluoromethyl)cyclohexanone, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a complete picture of its atomic connectivity and stereochemistry.
Comprehensive ¹H, ¹³C, and ¹⁹F NMR Analyses for Structural Elucidation
A thorough analysis of the one-dimensional NMR spectra is the first step in characterizing 3-(bromodifluoromethyl)cyclohexanone.
¹H NMR Spectroscopy: The ¹H NMR spectrum of cyclohexanone (B45756) and its simple derivatives typically shows signals for the methylene (B1212753) protons of the ring in the range of 1.5 to 2.5 ppm. In the case of 3-(bromodifluoromethyl)cyclohexanone, the proton at the C3 position, being adjacent to the electron-withdrawing bromodifluoromethyl group, would be expected to appear at a downfield-shifted chemical shift. The coupling of this proton with the adjacent methylene protons would provide valuable information about the conformation of the cyclohexanone ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon (C=O) of a cyclohexanone ring typically resonates around 208-212 ppm. The carbon atom attached to the bromodifluoromethyl group (C3) would exhibit a characteristic chemical shift influenced by the attached halogens. Furthermore, the signal for the -CBrF₂ group itself would show a distinct splitting pattern due to coupling with the fluorine atoms. For unsubstituted cyclohexanone, the typical chemical shifts are approximately 41.6 ppm for the carbons adjacent to the carbonyl group (C2, C6), 27.1 ppm for the carbons at the 3 and 5 positions, and 25.2 ppm for the carbon at the 4 position. The introduction of the bromodifluoromethyl group at the 3-position would significantly alter these values, aiding in the structural confirmation.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly important for fluorinated compounds. The bromodifluoromethyl group will give rise to a signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the fluorine atoms. The presence of a bromine atom on the same carbon will influence the chemical shift compared to a trifluoromethyl group. For comparison, trifluoroacetylated cyclohexanones show ¹⁹F chemical shifts that are sensitive to the tautomeric form (keto-enol) and the ring size. hmdb.ca
Interactive Data Table: Predicted NMR Data for 3-(Bromodifluoromethyl)cyclohexanone
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | 2.0 - 3.0 | m | - | CH₂ (ring protons) |
| ¹H | 3.0 - 3.5 | m | - | CH (at C3) |
| ¹³C | ~210 | s | - | C=O (C1) |
| ¹³C | 40 - 50 | t | J(C-F) | C3 |
| ¹³C | 20 - 40 | s | - | Other CH₂ (ring carbons) |
| ¹³C | 110-130 | t | J(C-F) | CBrF₂ |
| ¹⁹F | -50 to -80 | s | - | CBrF₂ |
Note: The above data is predictive and based on general principles of NMR spectroscopy. Actual experimental values may vary.
Application of Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR, Position-Specific Isotope Analysis)
To gain deeper insights into the structure and dynamics of 3-(bromodifluoromethyl)cyclohexanone and its derivatives, advanced NMR techniques are employed.
2D NMR Spectroscopy: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning all proton and carbon signals.
COSY: Establishes correlations between protons that are coupled to each other, helping to trace the connectivity of the protons in the cyclohexanone ring.
HSQC: Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has attached protons.
HMBC: Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbonyl carbon and the carbon of the bromodifluoromethyl group by their correlation with nearby protons.
Variable Temperature NMR (VT-NMR): Cyclohexanone and its derivatives can exist in different conformations, primarily the chair form, which can undergo ring flipping. VT-NMR studies can provide information on the energy barriers of this process and can help to identify the preferred conformation of the 3-(bromodifluoromethyl)cyclohexanone.
Position-Specific Isotope Analysis (PSIA): While less common for routine characterization, PSIA could be used in specialized studies, for example, to investigate reaction mechanisms involving the formation or transformation of 3-(bromodifluoromethyl)cyclohexanone.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For 3-(bromodifluoromethyl)cyclohexanone (C₇H₉BrF₂O), the expected exact mass would be a key piece of data for confirmation. The presence of bromine would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak, which is a definitive indicator for the presence of a single bromine atom.
The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for cyclohexanones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. The presence of the bromodifluoromethyl group would influence this fragmentation, potentially leading to the loss of a ·CBrF₂ radical or other characteristic fragments.
Interactive Data Table: Expected HRMS Data for 3-(Bromodifluoromethyl)cyclohexanone
| Ion | Formula | Calculated m/z | Isotopic Pattern |
| [M]⁺ | C₇H₉⁷⁹BrF₂O | 225.9804 | Present |
| [M+2]⁺ | C₇H₉⁸¹BrF₂O | 227.9784 | Present |
| [M-Br]⁺ | C₇H₉F₂O | 147.0621 | Absent |
| [M-CBrF₂]⁺ | C₆H₉O | 97.0653 | Absent |
Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of 3-(bromodifluoromethyl)cyclohexanone would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1715-1725 cm⁻¹ for a six-membered ring ketone. qiboch.com The C-H stretching vibrations of the methylene groups in the ring would appear around 2850-3000 cm⁻¹. The C-F stretching vibrations of the bromodifluoromethyl group would be expected in the region of 1000-1200 cm⁻¹, and the C-Br stretch would appear at lower wavenumbers, typically below 700 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum. Raman is often particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak in the IR spectrum. The C-C backbone vibrations of the cyclohexanone ring would also be visible.
Interactive Data Table: Characteristic Vibrational Frequencies for 3-(Bromodifluoromethyl)cyclohexanone
| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O | IR, Raman | 1715 - 1725 | Strong (IR), Medium (Raman) |
| C-H (sp³) | IR, Raman | 2850 - 3000 | Medium-Strong |
| C-F | IR | 1000 - 1200 | Strong |
| C-Br | IR | < 700 | Medium |
X-ray Crystallography for Solid-State Structural Determination (if applicable to suitable derivatives)
X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers. While obtaining suitable single crystals of 3-(bromodifluoromethyl)cyclohexanone itself might be challenging, derivatives that are crystalline solids could be analyzed. The resulting crystal structure would provide precise details about the conformation of the cyclohexanone ring and the orientation of the bromodifluoromethyl substituent, confirming whether it is in an axial or equatorial position in the solid state. This technique is invaluable for validating the structures proposed by spectroscopic methods.
Synthetic Utility As a Key Building Block in Complex Molecule Construction
Precursor to Structurally Diverse Fluorinated Compounds
The primary utility of "Cyclohexanone, 3-(bromodifluoromethyl)-" lies in its role as a precursor for a variety of more complex fluorinated molecules. The bromodifluoromethyl group is a key functional handle that can participate in a range of substitution and coupling reactions. For instance, the bromine atom can be displaced by various nucleophiles, allowing for the introduction of diverse functionalities at the 3-position of the cyclohexanone (B45756) ring.
Furthermore, the ketone functionality can be readily transformed. Reduction of the ketone provides access to the corresponding cyclohexanols, which can serve as chiral synthons. Reaction with Grignard or organolithium reagents allows for the introduction of new carbon-carbon bonds, expanding the molecular framework. The combination of these transformations on the ketone and the bromodifluoromethyl group enables the synthesis of a broad spectrum of structurally diverse fluorinated cyclohexanes.
While specific, publicly documented examples of large-scale synthetic applications originating directly from "Cyclohexanone, 3-(bromodifluoromethyl)-" are limited, the reactivity of analogous compounds provides a strong indication of its potential. For instance, related α-halofluoromethyl ketones are known to undergo Reformatsky-type reactions, radical cyclizations, and various cross-coupling reactions.
Role in the Assembly of Stereochemically Defined Organic Frameworks
The creation of stereochemically well-defined molecules is a critical challenge in organic synthesis, particularly for the development of new therapeutic agents. "Cyclohexanone, 3-(bromodifluoromethyl)-" possesses a stereocenter at the 3-position, making it a valuable starting material for stereoselective synthesis. The facial selectivity of nucleophilic attack on the carbonyl group can be controlled by the steric and electronic nature of the bromodifluoromethyl substituent, as well as by the choice of reagents and reaction conditions.
Moreover, the formation of enolates or silyl (B83357) enol ethers from this ketone can be directed to achieve stereocontrol in subsequent alkylation or aldol (B89426) reactions. The development of chiral catalysts for these transformations would further enhance the utility of this building block in asymmetric synthesis. While detailed studies on the stereoselective reactions of "Cyclohexanone, 3-(bromodifluoromethyl)-" itself are not extensively reported, the principles of stereocontrol in cyclohexanone systems are well-established and can be applied to this fluorinated analog. The ability to control the stereochemistry at multiple centers is crucial for the synthesis of complex natural products and pharmaceuticals.
Development of Novel Fluorinated Scaffolds for Chemical Research
The synthesis of novel molecular scaffolds is essential for exploring new areas of chemical space and for the discovery of compounds with unique biological activities. The "Cyclohexanone, 3-(bromodifluoromethyl)-" scaffold itself is a valuable starting point for the generation of new classes of fluorinated compounds. For example, intramolecular reactions can lead to the formation of bicyclic or spirocyclic systems containing the difluoromethyl group.
The reactivity of the bromodifluoromethyl group can be harnessed to construct heterocyclic rings fused to the cyclohexane (B81311) frame. For instance, reaction with binucleophiles could lead to the formation of fluorinated quinoxalines, benzoxazines, or other heterocyclic systems of medicinal interest. The development of such novel fluorinated scaffolds is an active area of research, driven by the continued demand for new molecules with improved properties for a wide range of applications, from drug discovery to advanced materials.
Future Research Directions and Emerging Challenges
Development of More Sustainable and Atom-Economical Synthetic Methodologies
The current synthesis of fluorinated ketones often relies on methods that are not environmentally benign or atom-economical. A significant future direction is the development of greener synthetic protocols for Cyclohexanone (B45756), 3-(bromodifluoromethyl)-. This involves exploring alternative reagents, solvent-free conditions, and catalytic approaches to minimize waste and energy consumption.
One promising avenue is the adoption of mechanochemistry, which uses mechanical force to drive chemical reactions, often in the absence of bulk solvents. Research into the mechanochemical synthesis of difluoromethyl enol ethers from ketones has demonstrated the potential for efficient, solvent-free transformations at room temperature. nih.gov Adapting such techniques for the synthesis of 3-(bromodifluoromethyl)cyclohexanone could significantly improve the sustainability of its production.
The concept of atom economy, which measures the efficiency of a reaction by how many reactant atoms are incorporated into the final product, is a critical consideration. rsc.org Addition reactions are inherently 100% atom-economical in theory. rsc.org Future synthetic strategies should prioritize addition-type reactions over substitution or elimination pathways that generate stoichiometric byproducts. For instance, developing a direct addition of a bromodifluoromethyl group across a carbon-carbon double bond in a cyclohexenone precursor would be a highly atom-economical approach.
The table below illustrates the concept of atom economy by comparing a hypothetical atom-economical addition reaction with a traditional substitution reaction for the synthesis of a generic brominated compound.
| Reaction Type | Generic Equation | Byproducts | Theoretical Atom Economy |
| Addition | A + B → C | None | 100% |
| Substitution | A-X + B-Y → A-B + X-Y | X-Y | < 100% |
This table provides a conceptual comparison of reaction types in the context of atom economy.
Furthermore, exploring catalytic methods is crucial. While current methods might use stoichiometric fluorinating or brominating agents, the development of catalytic systems, potentially involving transition metals or organocatalysts, could enable the use of more benign and readily available sources of bromine and fluorine. researchgate.netresearchgate.net
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique electronic properties conferred by the bromodifluoromethyl group at the 3-position of the cyclohexanone ring are expected to give rise to novel reactivity. The strong electron-withdrawing nature of the CF2Br group can influence the acidity of the α-protons and the reactivity of the carbonyl group.
Future research should focus on systematically exploring the reactivity of this ketone. This includes its behavior in fundamental organic reactions such as aldol (B89426) condensations, Michael additions, and Baeyer-Villiger oxidations. The presence of the fluorinated substituent may lead to unexpected stereochemical outcomes or reaction pathways. For example, studies on other fluorinated cyclic ketones have revealed interesting tautomeric equilibria and a tendency to form stable hydrates, which can influence their reactivity. sapub.orgresearchgate.net
The bromodifluoromethyl moiety itself is a site of potential transformation. The carbon-bromine bond can be a handle for various coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures. Research into these transformations could unlock new applications for Cyclohexanone, 3-(bromodifluoromethyl)- as a versatile building block in organic synthesis.
Moreover, the potential for radical reactions involving the C-Br bond should be investigated. Under appropriate conditions, homolytic cleavage of this bond could generate a difluoromethyl radical, which could participate in various addition and cyclization reactions, leading to the synthesis of novel fluorinated compounds.
Advanced Mechanistic Investigations and Design of Catalytic Systems
A thorough understanding of the reaction mechanisms underlying the synthesis and transformations of Cyclohexanone, 3-(bromodifluoromethyl)- is essential for optimizing existing methods and designing new ones. For instance, in electrophilic fluorination reactions using reagents like Selectfluor®, there is ongoing debate about whether the mechanism proceeds via a polar "F+" transfer or a single-electron transfer (SET) process. sapub.orgscispace.comacs.org Detailed mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and computational modeling, are needed to elucidate the precise pathways for the formation of 3-(bromodifluoromethyl)cyclohexanone.
The keto-enol tautomerism is a critical aspect of ketone reactivity. masterorganicchemistry.com Investigating the kinetics and thermodynamics of tautomerization for Cyclohexanone, 3-(bromodifluoromethyl)- will provide insights into its reactivity at the α-positions. The electron-withdrawing CF2Br group is expected to significantly influence the equilibrium between the keto and enol forms.
The design of novel catalytic systems represents a significant challenge and opportunity. For reactions involving the modification of the cyclohexanone ring, such as asymmetric hydrogenations or oxidations, new catalysts will be required that are tolerant of the fluorinated substituent and can control the stereochemistry of the transformation. For example, research on the ruthenium(III)-catalyzed oxidation of cyclohexanone has provided mechanistic insights that could inform the design of catalysts for related transformations. researchgate.netvapourtec.com
The development of bifunctional catalysts, which can activate both the ketone and another reagent simultaneously, could lead to highly efficient and selective transformations. For instance, a catalyst that can facilitate both the enolization of the ketone and the delivery of an electrophile could provide a powerful tool for its functionalization.
Integration of Cyclohexanone, 3-(bromodifluoromethyl)- in Automated and Flow Synthesis Platforms
The integration of the synthesis and subsequent transformations of Cyclohexanone, 3-(bromodifluoromethyl)- into automated and flow chemistry platforms is a key direction for future research. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better temperature control, improved reproducibility, and easier scalability. researchgate.netacs.org
Given that fluorination reactions can be highly exothermic and sometimes use hazardous reagents, performing them in a flow reactor can significantly mitigate the risks. vapourtec.com The small reaction volumes at any given time in a flow system prevent the buildup of large amounts of heat or toxic intermediates. Researchers have successfully employed flow reactors for various fluorination reactions, demonstrating the feasibility of this approach. vapourtec.comresearchgate.net
The table below outlines the potential benefits of transitioning the synthesis of Cyclohexanone, 3-(bromodifluoromethyl)- from traditional batch processing to a continuous flow system.
| Parameter | Batch Synthesis | Flow Synthesis |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Enhanced safety due to small reactor volumes and superior heat and mass transfer. |
| Scalability | Often challenging, requiring significant process redevelopment. | More straightforward scalability by running the system for longer periods or "numbering up" reactors. |
| Reproducibility | Can be variable due to challenges in controlling mixing and temperature. | High reproducibility due to precise control over reaction parameters. |
| Reaction Time | Can be lengthy, including heat-up and cool-down phases. | Often significantly shorter due to efficient mixing and heat transfer. |
This table provides a comparative overview of batch versus flow synthesis for chemical production.
Automated synthesis platforms, which combine robotics with chemical reactors, can further accelerate research by enabling high-throughput screening of reaction conditions. acs.orgnih.gov An automated system could be used to rapidly optimize the synthesis of Cyclohexanone, 3-(bromodifluoromethyl)- by varying parameters such as temperature, pressure, catalyst, and reagent concentrations. This would dramatically reduce the time and resources required to develop efficient synthetic protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
